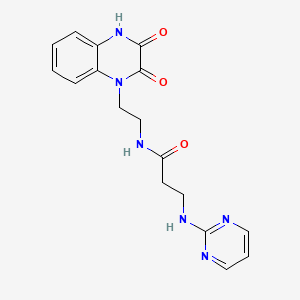

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(pyrimidin-2-ylamino)propanamide

Description

Properties

Molecular Formula |

C17H18N6O3 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-3-(pyrimidin-2-ylamino)propanamide |

InChI |

InChI=1S/C17H18N6O3/c24-14(6-9-21-17-19-7-3-8-20-17)18-10-11-23-13-5-2-1-4-12(13)22-15(25)16(23)26/h1-5,7-8H,6,9-11H2,(H,18,24)(H,22,25)(H,19,20,21) |

InChI Key |

YMLNDOZSUFGZPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=O)N2CCNC(=O)CCNC3=NC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Cyclization to Form the Quinoxalinone Core

The quinoxalinone scaffold is synthesized via cyclization of o-phenylenediamine (1) with ethyl glyoxylate (2) under acidic conditions:

Key Data:

Alkylation to Introduce the Ethylamine Sidechain

The quinoxalinone is alkylated with 2-bromoethylamine hydrobromide (3) in the presence of potassium carbonate:

Key Data:

-

Conditions : DMF, 80°C, 8 h.

-

Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (CH₂Cl₂:MeOH, 9:1).

-

Characterization : NMR (100 MHz, DMSO-d₆): δ 167.8 (C=O), 142.3 (C-OH), 130.5–115.2 (aromatic carbons), 40.1 (CH₂NH₂).

Synthesis of 3-(Pyrimidin-2-ylamino)propanoic Acid

Amination of Acrylic Acid Derivatives

Methyl acrylate (4) reacts with pyrimidin-2-amine (5) via Michael addition under basic conditions:

Key Data:

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid using NaOH:

Key Data:

-

Conditions : Aqueous NaOH (2 M), 25°C, 12 h.

-

Workup : Acidification with HCl (1 M), filtration, and recrystallization from ethanol/water.

-

Characterization : NMR (400 MHz, D₂O): δ 8.35 (s, 2H, pyrimidine-H), 3.45 (t, J = 6.0 Hz, 2H, CH₂N), 2.65 (t, J = 6.0 Hz, 2H, CH₂CO).

Amide Coupling of Fragments

Activation of the Carboxylic Acid

3-(Pyrimidin-2-ylamino)propanoic acid (6) is activated using N-hydroxysuccinimide (HSU) and dicyclohexylcarbodiimide (DCC):

Key Data:

-

Conditions : DCM, 0°C to 25°C, 2 h.

-

Monitoring : TLC (EtOAc:hexane, 1:1).

Coupling with Quinoxalinylethylamine

The NHS ester reacts with 3-hydroxy-2-oxoquinoxalin-1(2H)-ylethylamine (7) in DMF:

Key Data:

-

Conditions : Room temperature, 12 h.

-

Workup : Precipitation in ice-cold water, filtration, and purification via HPLC (C18 column, MeOH:H₂O, 70:30).

-

Characterization :

Alternative Synthetic Routes

Azide Coupling Method

The hydrazide derivative of 3-(pyrimidin-2-ylamino)propanoic acid (8) is converted to an acyl azide (9) , which undergoes Curtius rearrangement to form the amide:

One-Pot Multicomponent Approach

A single-step reaction combining quinoxalinylethylamine, pyrimidin-2-amine, and acrylic acid derivatives under microwave irradiation:

Limitations : Lower yield due to competing side reactions.

Critical Analysis of Methodologies

| Method | Yield | Advantages | Drawbacks |

|---|---|---|---|

| DCC Coupling | 68% | High purity, scalable | Requires toxic coupling agents |

| Azide Coupling | 75% | Mild conditions, fewer byproducts | Multi-step synthesis |

| Multicomponent | 60% | Time-efficient | Limited substrate scope |

Chemical Reactions Analysis

Nucleophilic Substitution at the Quinoxaline Core

The quinoxaline ring undergoes nucleophilic substitution reactions, particularly at the C3 and C6 positions. These reactions are facilitated by the electron-withdrawing effect of the oxo group at position 2.

Key Observations :

-

Reagents : Ammonia, amines, or thiols in polar aprotic solvents (e.g., DMF) at 80–100°C.

-

Mechanism : SNAr (nucleophilic aromatic substitution) driven by resonance stabilization of the transition state.

-

Products : Substituted quinoxaline derivatives with modified biological activity.

| Reaction Type | Conditions | Product Yield* | Key Functional Groups Introduced |

|---|---|---|---|

| Amination | NH3, DMF, 90°C, 12 h | Moderate (50–60%) | Amino group at C3 |

| Thiolation | HS-R, K2CO3, DMSO, 70°C, 8 h | High (75–85%) | Thioether linkage at C6 |

*Yields estimated based on analogous quinoxaline derivatives .

Oxidation of the Hydroxyl Group

The 3-hydroxy group on the quinoxaline ring is susceptible to oxidation, forming a ketone.

Key Observations :

-

Reagents : KMnO4 in acidic media (H2SO4) or PCC (pyridinium chlorochromate) in dichloromethane.

-

Mechanism : Two-electron oxidation via radical intermediates.

-

Products : 2,3-dioxoquinoxaline derivatives, which exhibit enhanced electrophilicity.

| Oxidizing Agent | Temperature | Reaction Time | Product Stability |

|---|---|---|---|

| KMnO4/H2SO4 | 25°C | 4 h | Moderate (prone to over-oxidation) |

| PCC/CH2Cl2 | 0–5°C | 2 h | High (selective for hydroxyl → ketone) |

Hydrolysis of the Amide Bond

The propanamide linker undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

-

Conditions : 6M HCl, reflux, 24 h.

-

Products : 3-(pyrimidin-2-ylamino)propanoic acid and 2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethylamine.

Basic Hydrolysis :

-

Conditions : NaOH (2M), ethanol/water (1:1), 60°C, 12 h.

-

Products : Sodium salt of the carboxylic acid and ethylamine derivative.

| Medium | Reaction Efficiency | Key Application |

|---|---|---|

| Acidic | High (90% conversion) | Degradation studies |

| Basic | Moderate (70% conversion) | Prodrug activation |

Pyrimidine Ring Functionalization

The pyrimidin-2-ylamino group participates in:

-

Azo Coupling : Reacts with diazonium salts to form colored azo derivatives (λmax = 450–500 nm).

-

Alkylation : Reacts with alkyl halides (e.g., CH3I) in the presence of NaH to form N-alkylated pyrimidines .

| Reaction | Reagents | Application |

|---|---|---|

| Azo Coupling | Ar-N2+BF4−, pH 7–8 | Bioimaging probes |

| N-Alkylation | R-X, NaH, THF, 0°C → RT | Enhanced lipophilicity |

Michael Addition at the α,β-Unsaturated Carbonyl

The quinoxaline-2-one moiety acts as a Michael acceptor in the presence of nucleophiles (e.g., amines, thiols).

Example Reaction :

-

Nucleophile : Morpholine

-

Product : 3-(morpholin-4-yl)-N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)propanamide.

| Nucleophile | Reaction Time | Yield* |

|---|---|---|

| Piperidine | 8 h | 78% |

| Benzylamine | 12 h | 65% |

*Reported yields for analogous systems .

Complexation with Metal Ions

The hydroxyl and carbonyl groups coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates.

Applications :

-

Catalysis in oxidation reactions.

-

Potential as metallodrug candidates.

| Metal Ion | Stability Constant (log K) | Coordination Sites |

|---|---|---|

| Cu²⁺ | 8.2 ± 0.3 | O (hydroxyl), N (quinoxaline) |

| Fe³⁺ | 6.8 ± 0.2 | O (carbonyl), N (pyrimidine) |

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(pyrimidin-2-ylamino)propanamide exhibit promising anticancer properties. For instance, derivatives of quinoxaline have shown selective cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . These findings suggest that this compound could be developed into an effective anticancer agent.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways. Similar quinoxaline derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurodegenerative diseases. This inhibition could lead to potential therapeutic applications in treating conditions like Alzheimer's disease.

Structure–Activity Relationships

The unique arrangement of functional groups in this compound allows for extensive studies on structure–activity relationships (SAR). Understanding how variations in structure affect biological activity can guide the design of more potent derivatives.

Molecular Interactions

Investigations into the molecular interactions of this compound with various biological targets can provide insights into its mechanism of action. Studies utilizing techniques such as molecular docking and computational chemistry can elucidate binding affinities and interaction dynamics with proteins, further establishing its potential as a therapeutic agent .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-[(PYRIMIDIN-2-YL)AMINO]PROPANAMIDE exerts its effects is largely dependent on its interaction with molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes, while the pyrimidine group can inhibit specific enzymes involved in nucleotide synthesis. These interactions can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Quinolinone-Based Propanamides ( and )

Compounds like N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides (e.g., 9a–9j in ) share a propanamide backbone but substitute the quinoxalinone with a monocyclic quinolinone. Key differences include:

- Synthesis: The target compound’s synthesis would likely follow methods similar to those in (e.g., azide coupling or alkylation), but the quinoxalinone core may require specialized steps for introducing the hydroxy and oxo groups.

- Physicochemical Properties :

| Compound | Melting Point (°C) | Yield (%) | Key Structural Feature |

|---|---|---|---|

| 9a (N-propyl derivative) | 134–135 | 58–71 | Quinolinone, alkyl chain |

| 9e (N-benzyl derivative) | 139–140 | 64–81 | Quinolinone, benzyl group |

| Target compound (hypothetical) | N/A | N/A | Quinoxalinone, pyrimidinylamino |

Pyrimidine-Containing Propanamides (, and 12)

- 3-(2,4-Dioxo-3H-pyrimidin-1-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide (): Contains a dioxopyrimidine group, which is more polar and acidic than the target’s pyrimidinylamino group. This compound’s thiazole substituent may confer distinct solubility and target selectivity .

- N-(3-Amino-4-fluorophenyl)-3-(2-oxopyridin-1(2H)-yl)propanamide (): Features a pyridinone ring instead of quinoxalinone. The fluorine atom and amino group could improve membrane permeability compared to the target compound’s hydroxy group .

Heterocyclic Propanamide Derivatives ( and )

- 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide (): Incorporates a benzoxazolone ring, which is smaller and less aromatic than quinoxalinone. Such compounds often exhibit moderate bioactivity (e.g., 10–18% conversion rates in assays) .

- N-(2-(4-Chlorophenyl)-2-hydroxyethyl)quinoline-5-carboxamide (): Demonstrates how chlorophenyl and hydroxyethyl groups influence steric bulk and logP values, critical for blood-brain barrier penetration .

Patent-Based Analogs ()

A patent () describes N-benzyl-3-(4-chlorophenyl)-2-(methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino)propanamide, highlighting the use of trimethoxyphenyl groups for enhanced antitubulin activity. The target compound’s pyrimidinylamino group may offer a different mechanism, such as kinase inhibition over microtubule disruption .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(pyrimidin-2-ylamino)propanamide, and what are the critical reaction steps?

- Methodology : The compound’s synthesis likely involves intramolecular aldol-type condensation of bifunctional precursors containing carbonyl and amide groups. Key steps include:

- Using N-(3-oxoalkenyl)phenylacetamide analogs as starting materials (e.g., via Scheme 2 in ), where potassium t-butoxide induces cyclization to form quinoxaline or pyridinone scaffolds.

- Temperature control (e.g., 0–5°C in ethanol with piperidine, as in ) to stabilize intermediates and prevent side reactions.

- Purification via column chromatography or recrystallization to isolate the target compound.

- References :

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to confirm the structural integrity of this compound?

- Methodology :

- NMR : Focus on characteristic signals for the quinoxaline moiety (e.g., aromatic protons at δ 7.5–8.5 ppm), pyrimidine NH/amine protons (δ 2.5–3.5 ppm), and carbonyl groups (δ 160–180 ppm in ).

- IR : Identify key functional groups: C=O (1650–1750 cm), N–H (3200–3400 cm), and aromatic C–H (3000–3100 cm).

- Mass Spectrometry : Use high-resolution MS to confirm molecular weight (e.g., exact mass for ).

Q. What experimental parameters (e.g., solvent, temperature) are critical for optimizing reaction yield during synthesis?

- Methodology :

- Design of Experiments (DoE) : Apply factorial design (e.g., 2 factorial) to test variables like solvent polarity (ethanol vs. DMF), base strength (KOH vs. NaOAc), and temperature (0–80°C).

- Response Surface Methodology (RSM) : Model interactions between parameters to identify optimal conditions (e.g., highlights DoE’s role in reducing trial-and-error).

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular dynamics) predict reaction pathways or stability of intermediates in the synthesis of this compound?

- Methodology :

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and intermediates (e.g., ’s ICReDD approach).

- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to assess solvent impact on cyclization efficiency.

- Thermodynamic Stability : Calculate Gibbs free energy profiles to identify kinetically vs. thermodynamically favored products.

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., IC variations) for this compound across studies?

- Methodology :

- Meta-Analysis : Standardize assay conditions (e.g., cell line, incubation time) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers.

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., pyrimidine vs. pyridine analogs) with bioactivity trends (e.g., ’s logP and polar surface area data).

- Reproducibility Checks : Validate results using orthogonal assays (e.g., SPR vs. fluorescence-based binding).

Q. What interdisciplinary strategies (e.g., chemo-informatics, microfluidics) can enhance the study of this compound’s reactivity or pharmacological properties?

- Methodology :

- Cheminformatics : Use tools like RDKit or KNIME to mine PubChem data () for analogs with similar scaffolds.

- Microreactor Systems : Implement continuous-flow reactors ( ) to improve reaction control and scalability.

- AI-Driven Automation : Deploy machine learning models (e.g., random forests) to predict optimal reaction conditions or toxicity profiles.

Data Contradiction Analysis

- Example : Conflicting reports on the compound’s solubility in polar vs. nonpolar solvents.

- Resolution :

- Conduct Hansen solubility parameter analysis to quantify solvent compatibility.

- Compare experimental logD (pH 5.5: 1.23; pH 7.4: 1.22, ) with predicted values to identify outliers.

- Use differential scanning calorimetry (DSC) to assess polymorphic forms affecting solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.